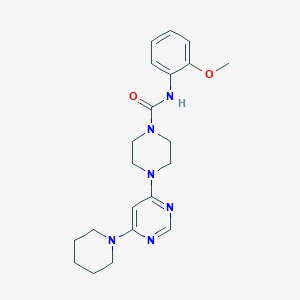

N-(2-methoxyphenyl)-4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide

Description

N-(2-methoxyphenyl)-4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a piperidinyl group at position 6, linked to a piperazine ring that is further functionalized with a 2-methoxyphenyl carboxamide moiety. This structure combines aromatic, piperazine, and pyrimidine elements, making it a candidate for diverse biological interactions, particularly in enzyme inhibition and receptor modulation. The 2-methoxy group on the phenyl ring may enhance solubility and influence binding affinity, while the pyrimidine-piperazine scaffold is common in kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name |

N-(2-methoxyphenyl)-4-(6-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O2/c1-29-18-8-4-3-7-17(18)24-21(28)27-13-11-26(12-14-27)20-15-19(22-16-23-20)25-9-5-2-6-10-25/h3-4,7-8,15-16H,2,5-6,9-14H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTDHQBIXSOLIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyphenyl)-4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide, also referred to by its chemical identifiers, exhibits a range of biological activities that have garnered attention in pharmacological research. This compound is characterized by its complex structure, which includes piperazine and pyrimidine moieties, contributing to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 506.6 g/mol. The structure features a methoxyphenyl group, a piperidine ring, and a pyrimidine core, which are essential for its biological activity.

Research indicates that this compound demonstrates antiparasitic , antibacterial , and antifungal activities:

-

Antiparasitic Activity :

- The compound has shown effectiveness against various parasites, with studies indicating an EC50 (half-maximal effective concentration) value that suggests significant potency. For instance, modifications to the piperidine and pyrimidine rings have been shown to enhance this activity, leading to derivatives with improved efficacy against specific parasitic strains .

-

Antibacterial and Antifungal Effects :

- The antibacterial activity of piperidine derivatives has been well-documented, with some exhibiting MIC (minimum inhibitory concentration) values below 1 µg/mL against pathogens like Escherichia coli and Candida albicans. The presence of electron-donating or electron-withdrawing groups on the phenyl ring significantly influences the antibacterial potency .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Methoxy group on phenyl | Enhances solubility and bioavailability |

| Piperidine ring | Essential for interaction with biological targets |

| Pyrimidine core | Contributes to antiparasitic and antibacterial effects |

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antidepressant and Antioxidant Activity :

-

In Vitro Studies :

- In vitro assays have demonstrated that derivatives of this compound possess varying degrees of metabolic stability and solubility, which are critical for their therapeutic potential. For example, modifications leading to increased aqueous solubility were associated with enhanced antiparasitic activity .

- Multi-targeted Approaches :

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Piperazine-Pyrimidine Derivatives

Key Observations :

- Substituent Position: The 2-methoxyphenyl group in the target compound contrasts with the 4-methoxyphenyl group in ML267 and ’s compound.

- Pyrimidine Modifications : Replacing piperidinyl (target compound) with pyrazolyl () or trifluoromethyl-pyridinyl (ML267) groups impacts hydrophobicity and hydrogen-bonding capacity, affecting bioavailability and target engagement .

Physicochemical Properties

- LogD and Solubility : The 2-methoxyphenyl group in the target compound likely improves water solubility compared to ’s chlorophenyl derivatives. However, the piperidinyl group may increase lipophilicity, balancing membrane permeability and solubility .

- Crystallography : Structural data for related compounds (e.g., ) are often resolved using SHELX software, confirming chair conformations of piperazine rings and planar pyrimidine geometries critical for docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.